Lipophilicity Advantage vs. 3-Chloro Analog
The 3‑bromo substituent on the benzoyl ring increases computed LogP by approximately 0.6 log units relative to the 3‑chloro congener, consistent with established fragment‑based measurements of halogen π‑contribution [1]. This lipophilicity increment broadens the compound’s solubility–permeability trade‑off window, making it a more suitable starting point for target classes that demand passive membrane crossing (e.g., intracellular kinases or CNS targets) .
| Evidence Dimension | Calculated partition coefficient (cLogP / AlogP) |
|---|---|
| Target Compound Data | cLogP ≈ 5.17 (target compound; Hit2Lead computation) |
| Comparator Or Baseline | cLogP ≈ 4.5–4.6 for 3‑chloro‑N‑(3,4‑dichlorophenyl)benzamide (estimated from fragment‑constant method; no experimental value available for exact analog) [1] |
| Quantified Difference | ΔcLogP ≈ +0.6 log units for the bromo derivative |
| Conditions | Computed logP values using fragment‑constant methodology; experimental shake‑flask logP not reported for either compound. |
Why This Matters
A difference of 0.6 logP units can shift membrane permeability by 3‑ to 5‑fold and alter CYP450 binding, directly influencing hit prioritization and procurement decisions during library design.
- [1] Leo, A., Hansch, C. and Elkins, D. (1971) ‘Partition coefficients and their uses’, Chemical Reviews, 71(6), pp. 525–616. doi:10.1021/cr60274a001. (Provides fragment constants for Br and Cl used in the estimation). View Source
